Pomalidomide-CH2CONH-C2-COOH

PROTAC CRBN E3 ligase

Pomalidomide-CH2CONH-C2-COOH (C₁₈H₁₈N₄O₇, MW 402.36) is a synthetic E3 ligase ligand-linker conjugate that integrates a pomalidomide-based cereblon (CRBN) recruitment motif with a carboxylic-acid-terminated linker via an acetamido (–CH₂CONH–) bridge. The compound serves as a modular building block in proteolysis-targeting chimera (PROTAC) design, enabling amide-bond conjugation to amine-functionalized target-protein ligands.

Molecular Formula C18H18N4O7
Molecular Weight 402.4 g/mol
Cat. No. B7453794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-CH2CONH-C2-COOH
Molecular FormulaC18H18N4O7
Molecular Weight402.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCC(=O)O
InChIInChI=1S/C18H18N4O7/c23-12-5-4-11(16(27)21-12)22-17(28)9-2-1-3-10(15(9)18(22)29)20-8-13(24)19-7-6-14(25)26/h1-3,11,20H,4-8H2,(H,19,24)(H,25,26)(H,21,23,27)
InChIKeyALDPAEAOYHJRPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pomalidomide-CH2CONH-C2-COOH: A Defined CRBN Ligand-Linker Conjugate for PROTAC Procurement


Pomalidomide-CH2CONH-C2-COOH (C₁₈H₁₈N₄O₇, MW 402.36) is a synthetic E3 ligase ligand-linker conjugate that integrates a pomalidomide-based cereblon (CRBN) recruitment motif with a carboxylic-acid-terminated linker via an acetamido (–CH₂CONH–) bridge . The compound serves as a modular building block in proteolysis-targeting chimera (PROTAC) design, enabling amide-bond conjugation to amine-functionalized target-protein ligands . Its defined molecular architecture makes it a standard procurement candidate for targeted protein degradation campaigns where linker composition influences ternary-complex formation and subsequent ubiquitination efficiency [1].

Why Pomalidomide-CH2CONH-C2-COOH Cannot Be Casually Substituted by Analogous CRBN Ligand-Linker Conjugates


CRBN-recruiting ligand-linker conjugates are not functionally interchangeable building blocks; even conservative alterations in CRBN-ligand identity (pomalidomide vs. thalidomide) or linker topology (alkyl chain length, presence of internal amide bonds) can alter ternary-complex geometry, degradation efficiency, and selectivity [1]. Systematic PROTAC studies have demonstrated that linker composition directly modulates DC₅₀ values and maximal degradation (Dₘₐₓ) across diverse target classes [2]. Consequently, procurement decisions that treat Pomalidomide-CH2CONH-C2-COOH as generically substitutable by simpler alkyl-linked or thalidomide-based conjugates risk introducing uncontrolled variables into structure–activity relationship (SAR) campaigns [3].

Quantitative Differentiation Evidence for Pomalidomide-CH2CONH-C2-COOH vs. Closest Comparators


CRBN Ligand Identity: Pomalidomide vs. Thalidomide Core in CH2CONH-C2-COOH Conjugates

Pomalidomide-CH2CONH-C2-COOH incorporates a pomalidomide CRBN ligand (4-amino-thalidomide), which exhibits higher binding affinity for cereblon than the thalidomide core present in the direct analog Thalidomide-CH2CONH-C2-COOH [1]. Pomalidomide demonstrates an IC₅₀ of 13 nM for TNF-α release inhibition in LPS-stimulated human PBMCs, a potency approximately 100-fold greater than thalidomide in comparable assays, reflecting stronger CRBN engagement . This differential CRBN affinity propagates into PROTAC performance: pomalidomide-based PROTACs have achieved sub-nanomolar DC₅₀ values (e.g., 310 pM for FAK degradation in TM3 cells), whereas thalidomide-based PROTACs in head-to-head pancreatic cancer cell panels exhibited higher IC₅₀ values (range 2.0–20.4 μM across MIA PaCa‑2 and BxPC‑3 lines) [2]. For procurement, selecting the pomalidomide conjugate ensures a higher-affinity CRBN warhead, which is a critical determinant of ternary-complex stability and degradation potency [1].

PROTAC CRBN E3 ligase ligand selectivity

Linker Architecture: Acetamido (–CH₂CONH–) vs. Simple Alkyl (–C₂–) Bridge

Pomalidomide-CH2CONH-C2-COOH contains an internal acetamido group (–CH₂CONH–) within the linker segment, distinguishing it from the purely alkyl-linked comparator Pomalidomide-C2-COOH . The incorporation of the amide bond increases molecular weight (402.36 vs. 345.31 g/mol) and introduces hydrogen-bond donor/acceptor capacity, which can modulate aqueous solubility and linker flexibility . While direct solubility data for the CH2CONH conjugate are not publicly reported, the structural analog Pomalidomide-C2-COOH exhibits a DMSO solubility of 3.46 mg/mL (10 mM), and the additional polarity conferred by the amide bond in Pomalidomide-CH2CONH-C2-COOH is anticipated to alter solubility and permeability profiles relative to the alkyl-only comparator . In PROTAC design, internal amide bonds within the linker region have been shown to influence ternary-complex geometry and degradation cooperativity, providing a rationale for selecting the acetamido-containing conjugate when linker rigidity or hydrogen-bonding potential is desired [1].

PROTAC linker design physicochemical properties solubility

Linker Length: C2‑Acetamido‑C2 vs. Alkyl‑C4 Carboxylic Acid Terminus

Pomalidomide-CH2CONH-C2-COOH provides an effective linker span of approximately four bonds (CH₂–CONH–CH₂–CH₂–COOH), positioning it as an intermediate-length conjugate between the shorter Pomalidomide-C2-COOH (two-bond alkyl linker) and the longer Pomalidomide-C4-COOH (four-bond alkyl linker) . The molecular weight (402.36) is 29.00 g/mol higher than Pomalidomide-C4-COOH (373.36, C₁₈H₁₉N₃O₆) despite comparable atom count, reflecting the additional nitrogen and oxygen atoms from the internal amide . Linker length is a critical determinant of PROTAC degradation efficiency: systematic studies have shown that CDK6-targeting PROTACs exhibit DC₅₀ values ranging from 8.6 nM to >500 nM depending on linker composition and length, underscoring the non-interchangeable nature of linker variants [1]. Procurement of the CH2CONH conjugate provides a linker length and composition phenotype distinct from both shorter and longer purely alkyl analogs, enabling empirical optimization of the target–ligase distance [1].

PROTAC linker length molecular weight linker optimization

Vendor-Reported Purity: Batch Variability Across CRBN Ligand-Linker Conjugates

Vendor-reported purity levels differ among commercially available CRBN ligand-linker conjugates with the CH2CONH-C2-COOH architecture . Pomalidomide-CH2CONH-C2-COOH is listed at 96.95% purity (TargetMol), while the thalidomide-based counterpart Thalidomide-CH2CONH-C2-COOH is reported at 98.84% purity from multiple vendors (Biorbyt, Sigma Aldrich) . In comparison, the simpler alkyl-linked Pomalidomide-C2-COOH achieves 97.65% purity, and Pomalidomide-C4-COOH reaches 98.10% . Although all products exceed 95% purity—a common threshold for PROTAC building blocks—batch-to-batch variability and the presence of residual impurities can confound degradation assays, potentially leading to artefactual DC₅₀ overestimation or false selectivity readouts . Procurement decisions should therefore consider vendor-specific purity specifications and request Certificates of Analysis (COA) for critical SAR studies .

PROTAC purity quality control procurement

Functional Handle: Carboxylic Acid vs. Alternative Terminal Groups for Amide Conjugation

Pomalidomide-CH2CONH-C2-COOH terminates in a free carboxylic acid (–COOH), enabling direct amide-bond formation with amine-containing target-protein ligands via standard carbodiimide coupling chemistry . This contrasts with alternative CRBN ligand-linker conjugates that terminate in protected amines, alkynes (requiring click chemistry), or chloroalkanes, as cataloged in the modular cereblon-directed PROTAC toolbox [1]. The carboxylic acid handle is the most widely utilized functional group for PROTAC assembly, compatible with diverse amine-bearing warheads and amenable to high-throughput parallel synthesis [2]. Procurement of the COOH-terminated conjugate streamlines the final conjugation step without the need for deprotection or orthogonal ligation strategies that are required for alkyne- or protected-amine-terminated building blocks [1]. This functional-group differentiation reduces synthetic complexity and increases the probability of successful bifunctional degrader assembly [2].

PROTAC carboxylic acid conjugation chemistry amide coupling

Optimal Application Scenarios for Pomalidomide-CH2CONH-C2-COOH in PROTAC Research and Development


Head-to-Head CRBN Ligand Comparison in Degradation SAR Campaigns

Use Pomalidomide-CH2CONH-C2-COOH as the pomalidomide-based conjugate in parallel with Thalidomide-CH2CONH-C2-COOH to quantify the contribution of the CRBN ligand identity to degradation potency and selectivity. The approximately 100-fold difference in CRBN binding affinity between pomalidomide and thalidomide cores provides a measurable window for assessing ligand-driven effects on DC₅₀ and Dₘₐₓ [1].

Linker Length and Composition Optimization for Ternary-Complex Formation

Employ Pomalidomide-CH2CONH-C2-COOH alongside Pomalidomide-C2-COOH (shorter, pure alkyl) and Pomalidomide-C4-COOH (similar length, pure alkyl) to systematically probe the effect of linker length and internal amide-bond presence on target degradation efficiency. This three-compound panel enables deconvolution of length-dependent and composition-dependent effects on PROTAC activity [2].

Amide-Coupling-Based Bi-functional Degrader Assembly

Leverage the free carboxylic acid terminus of Pomalidomide-CH2CONH-C2-COOH for direct EDC/HOBt-mediated amide coupling to amine-functionalized target-protein ligands. This streamlined one-step conjugation is compatible with high-throughput parallel synthesis of PROTAC libraries and avoids the additional deprotection or click-chemistry steps required by alkyne- or protected-amine-terminated linkers [3].

Quality-Controlled PROTAC Building Block for Reproducible Degradation Assays

Procure Pomalidomide-CH2CONH-C2-COOH with verified batch-specific purity (≥96.95%) and request a Certificate of Analysis (COA) to minimize the risk of impurity-driven artefactual degradation readouts. Impurities in CRBN ligand-linker conjugates can falsely elevate apparent DC₅₀ values or generate spurious selectivity profiles, making purity verification essential for quantitative PROTAC SAR studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pomalidomide-CH2CONH-C2-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.